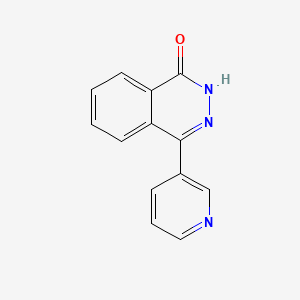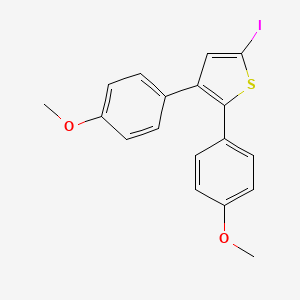
2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide
Descripción general
Descripción
2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with a methyl group at the 2-position, a nitro group at the 5-position, and a pyrimidinyl group at the N-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of 2-methylbenzoic acid to introduce the nitro group at the 5-position. This is followed by the formation of the benzamide core through an amide coupling reaction with pyrimidin-5-amine. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with Pd/C or iron powder with hydrochloric acid.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a base like triethylamine.
Major Products
Reduction: 2-methyl-5-amino-N-(pyrimidin-5-yl)benzamide.
Substitution: Halogenated derivatives such as 2-methyl-5-nitro-N-(5-bromopyrimidin-2-yl)benzamide.
Aplicaciones Científicas De Investigación
2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the pyrimidinyl group can bind to specific enzymes or receptors, modulating their activity and resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-5-nitrobenzamide: Lacks the pyrimidinyl group, resulting in different biological activities.
5-nitro-N-(pyrimidin-5-yl)benzamide: Lacks the methyl group, which may affect its chemical reactivity and biological properties.
Uniqueness
2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide is unique due to the presence of both the nitro and pyrimidinyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C12H10N4O3 |
|---|---|
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide |
InChI |
InChI=1S/C12H10N4O3/c1-8-2-3-10(16(18)19)4-11(8)12(17)15-9-5-13-7-14-6-9/h2-7H,1H3,(H,15,17) |
Clave InChI |
PSBGCAWYJQGOBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CN=CN=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
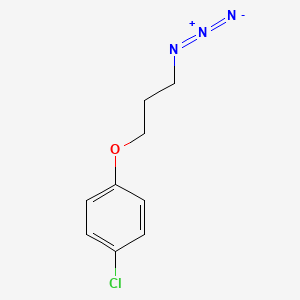


![1-{3-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}ethan-1-one](/img/structure/B8581099.png)

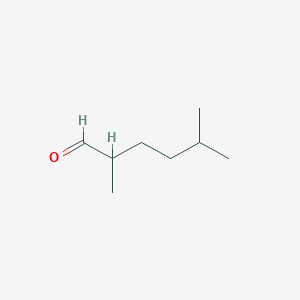


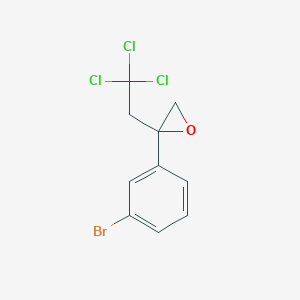


![Ethyl cyano{[(methanesulfonyl)oxy]imino}acetate](/img/structure/B8581169.png)
